molecular formula C20H25N5O2 B4426505 1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B4426505
M. Wt: 367.4 g/mol
InChI Key: WLBJZYHLTVGQKG-UHFFFAOYSA-N
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Description

1-Methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (hereafter referred to as the "target compound") is a tricyclic xanthine derivative with a pyrimidopurine core. Its structure features a 1-methyl group, a 3-propyl chain, and a 9-phenethyl substituent. Below, we compare its structural, physicochemical, and biological properties with closely related analogs.

Properties

IUPAC Name

1-methyl-9-(2-phenylethyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-3-11-25-18(26)16-17(22(2)20(25)27)21-19-23(12-7-13-24(16)19)14-10-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBJZYHLTVGQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimido[2,1-f]purine Core: The initial step involves the cyclization of appropriate precursors to form the pyrimido[2,1-f]purine core. This can be achieved through a condensation reaction between a pyrimidine derivative and a purine derivative under acidic or basic conditions.

    Introduction of Substituents: The next step involves the introduction of the methyl, phenethyl, and propyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product. This can be achieved through heating under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product can be purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced derivatives with fewer functional groups.

Scientific Research Applications

1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Key Properties of the Target Compound and Analogs

Compound Name / ID Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) UPLC/MS Purity (%) Key Structural Features Reference
Target Compound C₂₂H₂₇N₅O₂* 409.49 1-Me, 3-Pr, 9-phenethyl Not reported Not reported Phenethyl group, propyl chain -
21: 9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl analog C₂₂H₂₉N₅O₄ 427.51 1,3-diPr, 9-(3,4-diOH-phenethyl) 206–208 99.40 Catechol moiety, enhanced polarity
BG76179: 9-(3-Chloro-2-methylphenyl)-3-isobutyl-1-methyl analog C₂₀H₂₄ClN₅O₂ 401.89 1-Me, 3-iBu, 9-(3-Cl-2-MePh) Not reported Not reported Chloro-methylphenyl, isobutyl chain
24: 1,3-Dimethyl-9-(prop-2-ynyl) analog C₁₃H₁₅N₅O₂ 273.29 1,3-diMe, 9-propargyl 203–206 Not reported Propargyl group, compact structure
20a: 9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl analog C₁₉H₂₃N₅O₄ 385.42 1,3-diMe, 9-(3,4-diOH-phenethyl) 232–235 100.00 Catechol, methyl groups
Key Observations:

Substituent Effects on Polarity: The target compound’s 9-phenethyl group confers moderate lipophilicity, whereas analogs with 3,4-dihydroxyphenethyl (e.g., compound 21) exhibit higher polarity due to catechol moieties, impacting solubility and membrane permeability .

Alkyl Chain Modifications :

  • Propyl (C3) vs. butyl (C4) chains at position 3 (e.g., compound 22 in ) influence melting points: longer chains reduce crystallinity (e.g., compound 22: 194–196°C vs. compound 21: 206–208°C) .

Functional Group Diversity: Propargyl (compound 24) and morpholinomethyl (compound 69 in ) substituents introduce reactive or polar groups, enabling further derivatization or improved water solubility .

Key Insights:
  • Catechol-Containing Analogs : Compounds like 20a and 21 () are designed for dual MAO-B/A₂A receptor targeting, leveraging catechol’s affinity for neurotransmitter systems .
  • Enzyme Inhibition: Compound 5 () demonstrates hybrid ligand properties, with nanomolar affinity for PDE4B1 and 5-HT₁A receptors, highlighting the impact of isoquinolinyl-alkyl substituents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to enhance yield and purity?

Methodological Answer:

  • Key parameters include reaction temperature, time, solvent selection (e.g., toluene or 1,4-dioxane), and catalyst loading (e.g., Pd(Ph₃)₄ for Suzuki couplings). Purification via column chromatography (e.g., EtOAc/hexane gradients) is essential for isolating the product .
  • Use Design of Experiments (DOE) to systematically vary conditions and identify optimal ranges. Monitor reaction progress with TLC or HPLC to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR for verifying substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for confirming molecular formula.
  • IR Spectroscopy to identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹). Cross-validate with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or phosphodiesterases linked to the compound’s purine core.
  • Cell viability assays (e.g., MTT) using cancer or inflammatory cell lines.
  • Dose-response studies (IC₅₀ determination) with positive controls (e.g., theophylline for PDE inhibition) .

Q. How can researchers ensure reproducibility in multi-step synthetic protocols?

Methodological Answer:

  • Document intermediates with spectroscopic data (e.g., ¹H NMR after each step).
  • Standardize solvent drying methods (e.g., molecular sieves for anhydrous reactions) and catalyst activation protocols.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What substituent modifications have been explored to tune solubility and bioavailability?

Methodological Answer:

  • Introduce polar groups (e.g., methoxy or fluorophenyl) to enhance aqueous solubility .
  • Replace hydrophobic propyl/phenethyl chains with PEGylated moieties to improve pharmacokinetics. Validate via logP calculations and solubility assays .

Advanced Research Questions

Q. How can contradictory bioactivity data across structural analogs be systematically resolved?

Methodological Answer:

  • Perform comparative structure-activity relationship (SAR) studies using analogs with defined substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl).
  • Apply multivariate statistical analysis (e.g., PCA) to isolate variables influencing activity. Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) .

Q. What advanced synthetic strategies address scalability challenges in multi-step synthesis?

Methodological Answer:

  • Implement continuous flow chemistry to improve heat/mass transfer and reduce reaction times.
  • Use automated platforms for catalyst screening and intermediate purification. Optimize solvent recycling to minimize waste .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., PDE4 or CDK2).
  • Conduct molecular dynamics (MD) simulations (>100 ns) to assess stability of ligand-protein complexes. Validate with mutagenesis studies on predicted binding residues .

Q. What strategies are effective for analyzing substituent electronic effects on reactivity and bioactivity?

Methodological Answer:

  • Use density functional theory (DFT) to calculate Hammett σ values for substituents, correlating with experimental reaction rates or IC₅₀ values.
  • Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and compare their electrochemical profiles (e.g., cyclic voltammetry) .

Q. How can researchers design robust SAR studies to prioritize analogs for in vivo testing?

Methodological Answer:

  • Apply quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and topological indices.
  • Prioritize analogs with >10-fold selectivity over off-targets in panel screens (e.g., Eurofins Pharma Discovery). Validate PK/PD parameters (e.g., Cmax, AUC) in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-methyl-9-phenethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.